molecular formula C19H23FN2Si B8805591 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- CAS No. 611226-88-1

1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-

Cat. No.: B8805591
CAS No.: 611226-88-1
M. Wt: 326.5 g/mol
InChI Key: MVQCGFBMCWYOBY-UHFFFAOYSA-N
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Description

1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyl-dimethyl-silanyl and 3-fluoro-phenyl groups. Reaction conditions may vary, but common reagents include organosilanes, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles under appropriate conditions.

Scientific Research Applications

1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- include other pyrrolo[2,3-b]pyridine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

CAS No.

611226-88-1

Molecular Formula

C19H23FN2Si

Molecular Weight

326.5 g/mol

IUPAC Name

tert-butyl-[5-(3-fluorophenyl)pyrrolo[2,3-b]pyridin-1-yl]-dimethylsilane

InChI

InChI=1S/C19H23FN2Si/c1-19(2,3)23(4,5)22-10-9-15-11-16(13-21-18(15)22)14-7-6-8-17(20)12-14/h6-13H,1-5H3

InChI Key

MVQCGFBMCWYOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 M solution of n-BuLi in hexane (13.7 mL, 34.3 mmol) was added dropwise to a stirred and cooled (−78° C.) solution of azaindole 7 (6.04 g, 28.5 mmol) in THF (30 mL). After the mixture was stirred for 10 min at −78° C., DMAP (66 mg, 0.54 mmol) was added, followed by a solution of TBSCl (5.14 g, 34.1 mmol) in THF (2.5 mL). The mixture was stirred at −78° C. for 1 h. Cooling bath was removed, the mixture was stirred at r.t. for 3 days, and separated between AcOEt:saturated aqueous NaHCO3 solution. The aqueous layer was extracted with AcOEt (3×). Combined organic solutions were dried (MgSO4), concentrated, and separated by means of SGC with hexane:benzene as eluent in gradient (up to 15% benzene) to afford 8 (7.50 g, 81%) as white solid. 1H NMR (400 MHz, CDCl3) δ 0.67 (s, 6H), 0.96 (s, 9H), 6.59 (d, J=3.5 Hz, 1H), 6.99-7.07 (m, 1H), 7.29 (d, J=3.5 Hz, 1H), 7.33 (ddd, J=10.9, 3.0, 1.7 Hz, 1H), 7.38-7.44 (m, 2H), 8.04 (d, J=2.3 Hz, 1H), 8.51 (d, J=2.3 Hz, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.14 g
Type
reactant
Reaction Step Three
Name
Quantity
66 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Name
Yield
81%

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